molecular formula C36H60O11 B1682572 Surgumycin CAS No. 51938-50-2

Surgumycin

Cat. No.: B1682572
CAS No.: 51938-50-2
M. Wt: 668.9 g/mol
InChI Key: BFUTYTCDHCOXGG-UHFFFAOYSA-N
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Description

Surgumycin is a polyene macrolide antibiotic first isolated from Streptomyces species. It is structurally characterized by a macrocyclic lactone ring conjugated with multiple double bonds, a feature common to polyene antibiotics . This compound exhibits inhibitory effects on photosystem I (PSI) in chloroplasts by disrupting electron transport chains, specifically targeting copper-containing proteins like plastocyanin . This compound’s unique mechanism of action and structural complexity have spurred interest in comparing it with analogous compounds.

Properties

CAS No.

51938-50-2

Molecular Formula

C36H60O11

Molecular Weight

668.9 g/mol

IUPAC Name

14,16,18,20,22,25,26,28,30-nonahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11-pentaen-2-one

InChI

InChI=1S/C36H60O11/c1-23(2)36-25(4)33(44)21-29(40)22-34(45)31(42)17-16-26(37)18-27(38)19-28(39)20-32(43)24(3)30(41)14-12-10-8-6-5-7-9-11-13-15-35(46)47-36/h5-13,15,23-34,36-45H,14,16-22H2,1-4H3

InChI Key

BFUTYTCDHCOXGG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC=CC=CC=CC=CC=CC(=O)OC(C(C(CC(CC(C(CCC(CC(CC(CC1O)O)O)O)O)O)O)O)C)C(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

28-hydro-23-dehydroxy-24,29-dihydroxyflavofungin
surgumycin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Polyene Compounds

Structural and Functional Comparison

Polyene antibiotics share a macrocyclic structure with conjugated double bonds but differ in substituents, ring size, and biological targets. Below is a comparative analysis of Surgumycin and key analogues:

Compound Structural Features Molecular Target Biological Activity Key Research Findings
This compound 26-membered macrolide with all-trans polyene chain Plastocyanin (Cu-protein) Inhibits PSI electron transport in chloroplasts; inhibition reversed by plastocyanin . Does not affect ferredoxin-NADP-reductase isolation .
Amphotericin B 38-membered macrolide with trans and cis bonds Ergosterol (fungal membranes) Antifungal via membrane pore formation. High nephrotoxicity; limited by solubility and stability .
Philipin Polyene macrolide (exact structure undefined) Unspecified membrane components Broad-spectrum antimicrobial activity. Inhibition not reversed by azurine or plantacyanin .
Nystatin Tetraene macrolide Ergosterol Topical antifungal; disrupts membrane integrity. Poor systemic absorption; used for mucocutaneous candidiasis.

Mechanistic Differences

  • This compound vs. Amphotericin B : While both target membranes, this compound specifically disrupts chloroplast PSI by binding plastocyanin, whereas Amphotericin B forms ergosterol-dependent pores in fungal membranes. This compound’s action is reversible via plastocyanin supplementation, a feature absent in Amphotericin B’s irreversible membrane damage .
  • This compound vs. Philipin: Both inhibit PSI, but this compound’s inhibition is uniquely rescued by plastocyanin, suggesting a more selective interaction with copper-dependent pathways. Philipin’s broader antimicrobial profile implies non-specific membrane interactions .

Research Findings and Clinical Implications

Limitations and Challenges

  • This compound: Limited by synthesis complexity and niche applicability (plant biology studies). No clinical use reported.
  • Amphotericin B : Toxicity and stability issues necessitate lipid-based formulations for clinical use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Surgumycin
Reactant of Route 2
Surgumycin

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